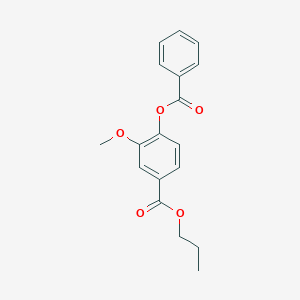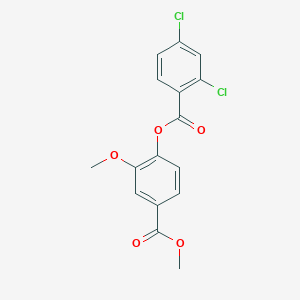![molecular formula C21H20N2O5S B309333 N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309333.png)
N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide, also known as MMB, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
作用机制
The mechanism of action of N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide is not fully understood. However, it has been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cells. This inhibition leads to the accumulation of proteins in cells, which can lead to cell death. This compound has also been found to inhibit the activity of certain enzymes, such as cathepsin B and cathepsin D, which are involved in the degradation of proteins.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cells. This inhibition leads to the accumulation of proteins in cells, which can lead to cell death. In animal models of inflammation, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have potent biological activity. However, this compound also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
未来方向
There are several future directions for the study of N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide. One direction is to further explore its potential as an anticancer agent. This could involve studying its effects on different types of cancer cells and exploring its potential use in combination with other anticancer drugs. Another direction is to further explore its potential as a proteasome inhibitor. This could involve studying its effects on different types of proteins and exploring its potential use in the treatment of protein degradation-related diseases. Finally, further studies could be conducted to explore the safety and efficacy of this compound in humans. This could involve conducting clinical trials to evaluate its potential use in the treatment of various diseases.
合成方法
The synthesis of N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide involves the reaction between 4-methoxybenzene-1-sulfonyl chloride and 4-amino-3-methoxybenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure this compound.
科学研究应用
N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In biochemistry, this compound has been studied for its potential as a proteasome inhibitor. It has been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cells. In pharmacology, this compound has been studied for its potential as an anti-inflammatory agent. It has been found to reduce inflammation in animal models of inflammation.
属性
分子式 |
C21H20N2O5S |
|---|---|
分子量 |
412.5 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C21H20N2O5S/c1-27-18-8-6-16(7-9-18)22-21(24)15-4-3-5-17(14-15)23-29(25,26)20-12-10-19(28-2)11-13-20/h3-14,23H,1-2H3,(H,22,24) |
InChI 键 |
LMVZNSWIECLKFN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N-isopentyl-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B309250.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B309251.png)
![N-{2-chloro-5-[(3-methylbenzoyl)amino]phenyl}-3-methylbenzamide](/img/structure/B309252.png)
![Methyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B309253.png)
![Ethyl 2-hydroxy-5-[(3-methylbenzoyl)amino]benzoate](/img/structure/B309254.png)
![Ethyl 4-chloro-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B309255.png)

![N-(2-ethoxyphenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309259.png)
![Methyl 2-hydroxy-5-{[2-(4-isobutylphenyl)propanoyl]amino}benzoate](/img/structure/B309260.png)
![N-(4-fluorophenyl)-2-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309261.png)
![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-phenylbenzamide](/img/structure/B309263.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309266.png)

![Ethyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309274.png)